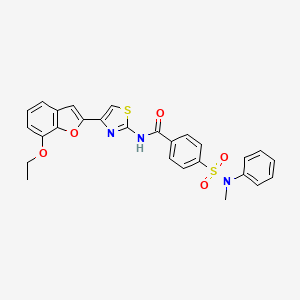![molecular formula C10H7F3N2OS B2578114 N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 246022-35-5](/img/structure/B2578114.png)
N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” is a chemical compound with the molecular formula C10H7F3N2OS . It’s part of a class of compounds known as trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the available resources. Trifluoromethylpyridines, in general, are used as intermediates in the synthesis of various agrochemicals and pharmaceuticals .科学的研究の応用
Heterocyclic Compounds in Organic Chemistry and Biological Applications
Compounds containing heteroatoms, such as N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide, play a significant role in organic chemistry and have diverse biological applications. These compounds, including a variety of N-heterocycles like pyridine and pyrimidine derivatives, are commonly used as recognition units for the synthesis of optical sensors due to their biological significance. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes in biological research. The versatility of pyrimidine derivatives in biological and medicinal applications is highlighted, showing their importance in the development of new sensing materials and their potential for widespread use in scientific research (Jindal & Kaur, 2021).
Environmental Biodegradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include compounds such as this compound, are of environmental concern due to their persistence and potential toxicological profiles. Studies on microbial degradation of these chemicals in the environment offer insights into their fate and the formation of perfluoroalkyl acids (PFAAs) from their precursors. Understanding the biodegradation pathways, half-lives, and defluorination potential of these compounds is crucial for assessing their environmental impact and for the development of strategies to mitigate their persistence (Liu & Avendaño, 2013).
Synthesis and Pharmacological Applications
The synthesis and exploration of bioactive molecules containing heterocyclic compounds, including thieno[3,2-b]pyridine derivatives, are fundamental in medicinal chemistry. These compounds serve as key precursors for the development of pharmacological agents, demonstrating their broad spectrum of biological activities. Research into the synthesis of enantiomerically pure compounds and their biological activities highlights the potential of these molecules in facilitating memory processes and attenuating cognitive function impairments, showcasing their importance in the development of central nervous system (CNS) acting drugs (Veinberg et al., 2015).
Fluorinated Alternatives and Environmental Safety
The transition to safer alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) includes the study and use of fluorinated compounds like this compound. Evaluating the environmental releases, persistence, and exposure of these alternatives is essential for understanding their impact compared to traditional PFAS compounds. Although some fluorinated alternatives may offer reduced environmental and health risks, comprehensive assessments are necessary to confirm their safety and efficacy in replacing long-chain PFCAs and PFSAs (Wang et al., 2013).
作用機序
The mechanism of action of this compound is not specified in the available resources. Trifluoromethylpyridines and their derivatives are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
将来の方向性
特性
IUPAC Name |
N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c1-14-9(16)8-3-6-7(17-8)2-5(4-15-6)10(11,12)13/h2-4H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIROWCMMQCOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(S1)C=C(C=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B2578032.png)
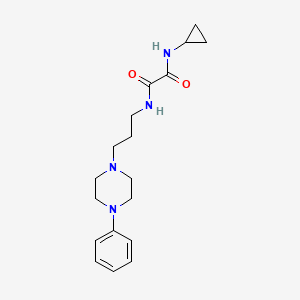
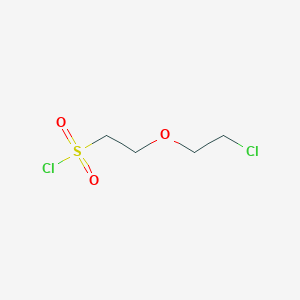
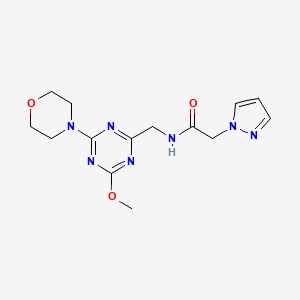
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)
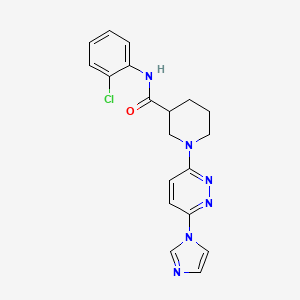
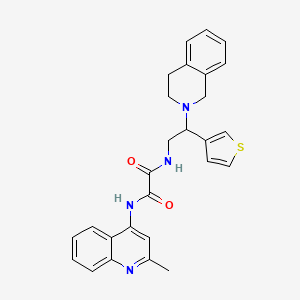
![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)
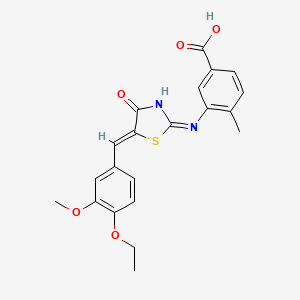
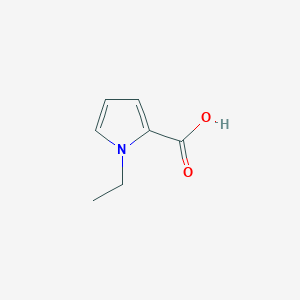
![4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2578047.png)
![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide](/img/structure/B2578050.png)
